molecular formula C19H28N8O2 B2954995 1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1203264-59-8

1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B2954995
CAS RN: 1203264-59-8
M. Wt: 400.487
InChI Key: MEIOKWJYQMKMGX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a morpholino group, a triazine ring, and a piperazine ring. These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the imidazole ring could be introduced via a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the imidazole ring is known to participate in various reactions such as alkylation, acylation, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Chemical Studies

Compounds related to "1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one" have been extensively studied for their synthesis methods and chemical properties. For instance, the electrochemical, thermodynamic, and quantum chemical studies of synthesized benzimidazole derivatives, including those with morpholino groups, have demonstrated significant corrosion inhibition efficiency on N80 steel in hydrochloric acid solutions. These studies utilize weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) techniques, highlighting the compound's potential application in corrosion prevention (Yadav et al., 2016). Additionally, the synthesis and thermal rearrangement of sym-triazines with chloroethoxy and morpholino(piperidino) groups have been investigated, showcasing the formation of oxazolo- or imidazo-sym-triazinones, thus revealing the compound's utility in creating new chemical entities with potential applications in materials science (Dovlatyan et al., 2010).

Biological Activities

On the biological front, some compounds structurally related to "1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one" have shown diverse biological activities. Novel pyrazolyl-s-triazine derivatives, for example, have been synthesized and tested for antimicrobial and antifungal activity, indicating the potential of such structures in developing new antimicrobial agents (Sharma et al., 2017). Moreover, sulphonamides incorporating triazine structural motifs have exhibited antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles, suggesting applications in treating diseases associated with oxidative stress and enzyme deregulation (Lolak et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing an imidazole ring act by inhibiting the enzyme cytochrome P450 .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly in the field of medicine. Given the presence of several functional groups common in pharmaceuticals, it could be a candidate for drug development .

properties

IUPAC Name

1-[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N8O2/c1-19(2,3)15(28)24-6-8-25(9-7-24)16-21-17(26-10-12-29-13-11-26)23-18(22-16)27-5-4-20-14-27/h4-5,14H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIOKWJYQMKMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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